1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

Description

Properties

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNIXBLJTLNQQJ-CLLPMJJLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H96O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Structure, Synthesis, and Applications in Advanced Drug Delivery

Introduction: Unveiling the Potential of a Complex Triglyceride

In the landscape of pharmaceutical sciences and drug development, the role of excipients is evolving from inert fillers to functional components that actively enhance drug performance. Among these, lipids, and specifically triglycerides, have garnered significant attention for their ability to improve the oral bioavailability of poorly soluble drugs. This guide provides a comprehensive technical overview of a specific mixed-acid triglyceride, 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol, a molecule with a defined chemical structure that offers unique physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile lipid and its potential applications in modern drug delivery systems.

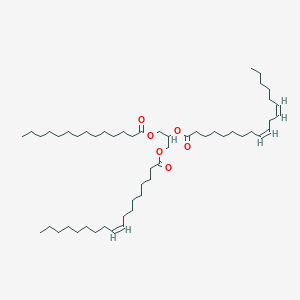

This compound is a triacylglycerol that contains myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively, of the glycerol backbone.[1][2][3] Notably, it is found in natural sources such as mature human milk, infant formula fats, and butterfat.[1][2][3] Its structure, comprising a combination of saturated, monounsaturated, and polyunsaturated fatty acids, imparts a unique set of properties that are of interest in the formulation of sophisticated drug delivery vehicles.

Chemical Structure and Physicochemical Properties

The precise arrangement of fatty acids on the glycerol backbone dictates the physicochemical characteristics of a triglyceride, influencing its melting behavior, solubility, and interaction with other molecules.

Chemical Structure

-

Systematic Name: 9Z,12Z-octadecadienoic acid, 1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester[1]

-

Common Names: 1-Myristin-2-Linolein-3-Olein, TG(14:0/18:2/18:1)[1][3]

-

Molecular Weight: 829.33 g/mol [2]

The structure consists of:

-

A central glycerol backbone.

-

Myristic acid (a saturated C14 fatty acid) at the sn-1 position.

-

Linoleic acid (a polyunsaturated C18:2 fatty acid) at the sn-2 position.

-

Oleic acid (a monounsaturated C18:1 fatty acid) at the sn-3 position.

The "rac-" prefix in the name indicates that the glycerol is a racemic mixture, meaning it is a 1:1 mixture of the two enantiomers at the sn-2 position.

Physicochemical Properties

The combination of saturated and unsaturated fatty acids in this compound results in it typically being a solid at room temperature.[4] The presence of unsaturated fatty acids, particularly linoleic acid with two double bonds, introduces kinks in the acyl chains, preventing the tight packing that is characteristic of fully saturated triglycerides. This leads to a lower melting point compared to a triglyceride with three long-chain saturated fatty acids.[5][6]

| Property | Value | Source |

| Appearance | Solid at room temperature | [4] |

| Boiling Point | 783.8 ± 50.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 294.2 ± 30.2 °C | [4] |

| Refractive Index | 1.477 | [4] |

| Solubility | Soluble in ethanol and DMF. Insoluble in water. | [3] |

The melting point of mixed-acid triglycerides is influenced by several factors, including the chain length of the fatty acids, the degree of unsaturation, the specific positions of the fatty acids on the glycerol backbone, and the polymorphic form of the crystal.[7][8]

Synthesis and Purification

The controlled synthesis of a specific mixed-acid triglyceride like this compound requires a strategic approach to ensure the correct placement of each fatty acid. A common method involves a multi-step enzymatic or chemical synthesis.

Representative Synthesis Protocol (Enzymatic Approach)

This protocol outlines a plausible enzymatic synthesis route, which offers high specificity and milder reaction conditions compared to purely chemical methods.

Step-by-Step Methodology:

-

Starting Material: Begin with a protected glycerol derivative, such as 1,3-benzylidene glycerol, to selectively acylate the sn-2 position first.

-

Esterification at sn-2: React the protected glycerol with linoleic acid in the presence of a lipase that is not sn-1,3 specific, or use chemical methods such as dicyclohexylcarbodiimide (DCC) coupling.

-

Deprotection: Remove the protecting group to expose the hydroxyl groups at the sn-1 and sn-3 positions.

-

Esterification at sn-1 and sn-3: In a solvent-free system, perform an enzymatic acidolysis reaction. Use an sn-1,3 specific lipase with myristic acid and oleic acid. The relative amounts of the two fatty acids can be adjusted to favor the desired product.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of the desired triglyceride.

-

Work-up: Once the reaction is complete, the enzyme is typically removed by filtration. The crude product is then washed to remove any unreacted fatty acids and glycerol.

Purification by Flash Column Chromatography

Flash column chromatography is an effective technique for purifying lipids from a reaction mixture.[9][10]

Protocol:

-

Column Preparation: A glass column is packed with silica gel 60 as the stationary phase. The silica is typically loaded as a slurry in a non-polar solvent like hexane.

-

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and loaded onto the top of the silica gel column.

-

Elution: A solvent gradient is used to elute the components from the column. A common solvent system for triglycerides is a gradient of ethyl acetate in hexane.[11]

-

Initially, a low polarity mobile phase (e.g., 100% hexane) is used to elute any non-polar impurities.

-

The polarity of the mobile phase is gradually increased by adding ethyl acetate to elute the desired triglyceride.

-

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified triglyceride.

Analysis and Characterization

Confirming the structure and purity of the synthesized triglyceride is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

-

Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the triglyceride.[12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate triglycerides based on their partition number (PN), which is related to the carbon number and the number of double bonds.[13] This technique can be used to assess the purity of the final product.

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of triglycerides.[14] The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule, allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~5.34 | Olefinic protons (-CH=CH-) of linoleoyl and oleoyl chains |

| ~5.27 | sn-2 proton of the glycerol backbone (-CH-) |

| ~4.29 & ~4.14 | sn-1 and sn-3 protons of the glycerol backbone (-CH₂-) |

| ~2.77 | Bis-allylic protons (-CH=CH-CH₂ -CH=CH-) of the linoleoyl chain |

| ~2.30 | α-carbonyl protons (-CH₂ -COO-) of all three fatty acid chains |

| ~2.01 | Allylic protons (-CH₂ -CH=CH-) of the linoleoyl and oleoyl chains |

| ~1.61 | β-carbonyl protons (-CH₂-CH₂ -COO-) of all three fatty acid chains |

| ~1.20-1.40 | Methylene protons (-(CH₂)n-) of all three fatty acid chains |

| ~0.88 | Terminal methyl protons (-CH₃) of all three fatty acid chains |

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and the specific spectrometer used.

Applications in Drug Development

The unique structure of this compound makes it a promising excipient in the development of lipid-based drug delivery systems, particularly for poorly water-soluble drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15] These systems are designed to improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, thereby overcoming the dissolution rate-limiting step in absorption.

Mixed-chain triglycerides like this compound can serve as the oil phase in SEDDS formulations.[14] The presence of both medium-chain (from myristic acid) and long-chain (from linoleic and oleic acids) fatty acids can offer a balance of properties. Medium-chain triglycerides are known for their ability to be readily absorbed, while long-chain triglycerides can enhance lymphatic transport, which can be beneficial for certain drugs to avoid first-pass metabolism.

Formulation of a SEDDS with a Poorly Soluble Drug (e.g., Fenofibrate):

A representative SEDDS formulation could consist of:

-

Oil Phase: this compound

-

Surfactant: A non-ionic surfactant with a high HLB value (e.g., Cremophor® EL)

-

Co-surfactant/Co-solvent: A short-chain alcohol or glycol (e.g., Transcutol®)

-

Active Pharmaceutical Ingredient (API): A poorly water-soluble drug like fenofibrate.[15]

The development of such a formulation involves constructing pseudo-ternary phase diagrams to identify the self-emulsifying region and optimizing the ratios of the components to achieve the desired droplet size and drug loading.

Safety and Handling

-

General Handling: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).

-

Storage: The compound should be stored in a cool, dry place, away from light and oxidizing agents to prevent degradation of the unsaturated fatty acid chains. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Toxicity: Based on the SDS for similar compounds, it is not classified as a hazardous substance. No significant irritant effects on the skin or eyes are expected.

Conclusion

This compound represents a class of highly defined mixed-acid triglycerides with significant potential in pharmaceutical formulation. Its unique combination of saturated, monounsaturated, and polyunsaturated fatty acids provides a versatile platform for the development of advanced drug delivery systems, such as SEDDS, for enhancing the oral bioavailability of challenging drug candidates. A thorough understanding of its chemical structure, physicochemical properties, and synthesis is paramount for its effective application. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the exploration of well-characterized functional lipids like this compound will undoubtedly play a crucial role.

References

-

LibreTexts. (2019). 10.15: Lipids—Part 2. Retrieved from [Link]

- Coppola, A., et al. (2020). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties.

- Shafiq, S., et al. (2007).

- Tzamtzis, N., & Demopoulos, C. A. (2010). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 15(7), 4583–4629.

- Singh, B., et al. (2009). In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine. Indian Journal of Pharmaceutical Sciences, 71(6), 638–644.

- Shafiq, S., et al. (2007). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. Pharmaceutical Research, 24(10), 1750–1758.

-

IUPAC. (n.d.). Structure of triglycerides. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

-

Biotage. (n.d.). Towards Large Scale Flash Purification of Lipids. Retrieved from [Link]

- Najera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to the Triglycerides of Cheese Fat. Journal of the American Oil Chemists' Society, 76(3), 399–407.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000131). Retrieved from [Link]

- W. C. Still, M. Kahn, and A. Mitra. (1978). Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

- Najera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to the Triglycerides of Cheese Fat. Journal of the American Oil Chemists' Society, 76(3), 399–407.

- O'Connor, J. B., et al. (2000). Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae. Journal of Biological Chemistry, 275(48), 37495–37501.

- Guillén, M. D., & Ruiz, A. (2003). 1H nuclear magnetic resonance as a tool for the characterization of edible oils and fats. European Journal of Lipid Science and Technology, 105(10), 503–510.

-

Bertin Bioreagent. (n.d.). This compound. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

- Adlof, R. O., & Emken, E. A. (1984). Synthesis and purification of polyunsaturated triglycerides. Journal of the American Oil Chemists' Society, 61(1), 83–85.

-

Agilent Technologies. (n.d.). Analysis of triglycerides in vegetable oils using the Agilent 1260 Infinity Analytical SFC System with evaporative light scattering detection. Retrieved from [Link]

- Watts, R., & Dils, R. (1968). Separation of Triglycerides by Gas-Liquid Chromatography. Journal of Lipid Research, 9(1), 40–51.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. old.iupac.org [old.iupac.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Purification [chem.rochester.edu]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Triglyceride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, analytical methodologies, and potential applications of the mixed-acid triglyceride, 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug delivery, and formulation science, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Specific Mixed-Acid Triglyceride

This compound, a triacylglycerol with a specific arrangement of myristic, linoleic, and oleic acids on the glycerol backbone, is more than just a simple lipid.[1][2][3][4][5] Its presence in vital natural sources such as mature human milk, infant formula fats, and butterfat underscores its biological relevance.[1][2][3][4][5][6][7] The unique combination of saturated (myristic), polyunsaturated (linoleic), and monounsaturated (oleic) fatty acids imparts distinct physicochemical characteristics that are of significant interest in the development of advanced drug delivery systems and as a standard for lipidomic research. Understanding these properties is paramount for harnessing its potential in pharmaceutical and nutritional applications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is critical for its effective utilization. These properties dictate its behavior in various solvent systems, its physical state under different conditions, and its interactions with other molecules.

Structural and General Properties

The fundamental characteristics of this triglyceride are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4][5] |

| Synonyms | 1-Myristin-2-Linolein-3-Olein, TG(14:0/18:2/18:1) | [1][2][3][4][5] |

| CAS Number | 108961-58-6 | [2][3][4][5] |

| Molecular Formula | C₅₃H₉₆O₆ | [1][2][4][5] |

| Molecular Weight | 829.33 g/mol | [1][3][4] |

| Physical State | Typically exists as a solid at room temperature. | [1] |

| Boiling Point | 783.8 ± 50.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 294.2 ± 30.2 °C | [1] |

Solubility Profile

The solubility of a lipid is a crucial parameter for its application in formulations. The solubility of this compound has been determined in several common solvents.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 10 mg/mL | [2][5] |

| Ethanol | 10 mg/mL | [2][5] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][5] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

Note: The solubility in chloroform and methanol is inferred from data on similar triglycerides and should be experimentally verified for this specific molecule.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and regiospecificity of this compound. A multi-technique approach is recommended for comprehensive analysis.

Chromatographic Analysis: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triacylglycerols.

This protocol provides a general framework for the separation of mixed-acid triglycerides. Optimization will be required for specific instrumentation and sample matrices.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column thermostat.

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient Program:

-

Start with a high percentage of Acetonitrile.

-

Gradually increase the percentage of Isopropanol to elute the more non-polar triglycerides.

-

A typical gradient might run from 90% A to 50% A over 30 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detector:

-

ELSD: Nebulizer temperature 40-50 °C, Evaporator temperature 50-60 °C, Gas flow rate 1.5-2.0 L/min.

-

MS: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase allows for the separation of triglycerides based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the fatty acid residues.

-

Acetonitrile/Isopropanol Mobile Phase: This solvent system provides good solubility for triglycerides and allows for a gradient elution that can effectively separate a complex mixture of these lipids.

-

ELSD/MS Detection: As triglycerides lack a strong chromophore for UV detection, ELSD or MS is necessary. ELSD provides a universal response for non-volatile analytes, while MS offers high sensitivity and the ability to identify compounds based on their mass-to-charge ratio.

Spectroscopic Analysis: Structural Elucidation

Expected ¹H NMR Signals (in CDCl₃):

-

~5.3-5.4 ppm: Olefinic protons of the linoleoyl and oleoyl chains.

-

~5.25 ppm: Proton at the sn-2 position of the glycerol backbone.

-

~4.1-4.3 ppm: Protons at the sn-1 and sn-3 positions of the glycerol backbone.

-

~2.7-2.8 ppm: Bis-allylic protons of the linoleoyl chain.

-

~2.3 ppm: Methylene protons adjacent to the carbonyl groups.

-

~2.0 ppm: Allylic protons of the linoleoyl and oleoyl chains.

-

~1.6 ppm: Methylene protons beta to the carbonyl groups.

-

~1.2-1.4 ppm: Methylene protons of the fatty acid chains.

-

~0.8-0.9 ppm: Terminal methyl protons of the fatty acid chains.

Expected ¹³C NMR Signals (in CDCl₃):

-

~172-174 ppm: Carbonyl carbons of the ester groups.

-

~127-131 ppm: Olefinic carbons of the linoleoyl and oleoyl chains.

-

~68-70 ppm: Carbon at the sn-2 position of the glycerol backbone.

-

~62-63 ppm: Carbons at the sn-1 and sn-3 positions of the glycerol backbone.

-

~34 ppm: Methylene carbons adjacent to the carbonyl groups.

-

~22-32 ppm: Methylene carbons of the fatty acid chains.

-

~14 ppm: Terminal methyl carbons of the fatty acid chains.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is invaluable for the identification and structural analysis of triglycerides.

Expected Mass Spectral Data (ESI-MS/MS):

-

Parent Ion: In positive ion mode, the molecule is expected to be detected as an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺. For C₅₃H₉₆O₆, the [M+NH₄]⁺ ion would have an m/z of approximately 847.7.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion will result in characteristic neutral losses of the fatty acid chains, allowing for the identification of the constituent fatty acids. The loss of myristic acid (228.37 g/mol ), linoleic acid (280.45 g/mol ), and oleic acid (282.47 g/mol ) as neutral molecules or as acyloxonium ions will be observed. The relative abundance of the fragment ions can also provide information about the position of the fatty acids on the glycerol backbone.

Synthesis and Purification: A Controlled Approach

The regiospecific synthesis of mixed-acid triglycerides like this compound is a multi-step process that requires careful control to achieve the desired isomer.

Conceptual Synthetic Workflow

A common strategy for the synthesis of a specific mixed-acid triglyceride involves a stepwise acylation of a glycerol backbone with the desired fatty acids.

Caption: Conceptual workflow for the regiospecific synthesis of a mixed-acid triglyceride.

Purification Protocol: Flash Column Chromatography

Purification of the final product is typically achieved using silica gel column chromatography.

Methodology:

-

Slurry Preparation: The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

-

Column Packing: A silica gel column is packed using a hexane/ethyl acetate solvent system.

-

Loading and Elution: The dissolved crude product is carefully loaded onto the column. Elution is performed with a gradient of increasing ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in various research and development areas.

Drug Delivery Systems

Triglycerides are key components of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS). The specific fatty acid composition of a triglyceride can influence the solubility of the encapsulated drug, the stability of the formulation, and its in vivo fate. The presence of both saturated and unsaturated fatty acids in this compound can provide a unique balance of properties for these systems.

Caption: Role of this compound in a lipid-based drug delivery system.

Standard for Lipidomic Analysis

As a well-defined, high-purity triglyceride, this molecule can serve as an excellent internal or external standard for the quantification of other triglycerides in complex biological samples. Its unique mass and retention time allow for its clear identification in a complex lipidome.

Conclusion and Future Perspectives

This compound represents a fascinating molecule at the intersection of biology, chemistry, and pharmaceutical sciences. Its defined structure and presence in key biological fluids make it a subject of considerable interest. While this guide provides a comprehensive overview of its known properties and analytical methodologies, further research is warranted to fully elucidate its potential in drug delivery and other biomedical applications. Specifically, detailed studies on its interaction with cell membranes, its metabolic fate, and its performance in various drug formulations will be crucial in unlocking its full therapeutic potential.

References

-

Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

-

Kim, J. H., et al. (2015). Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. Journal of Medicinal Food, 18(9), 1038–1044. [Link]

-

Magen Biosciences. (n.d.). This compound. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | Endogenous Metabolite | 108961-58-6 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. This compound | Biorepositories [biorepositories.org]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

Section 1: Chemical Identity and Nomenclature

An In-Depth Technical Guide to TG(14:0/18:2/18:1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the triacylglycerol (triglyceride) TG(14:0/18:2/18:1), a molecule of significant interest in lipidomics and nutritional science. From its fundamental chemical identity to its biological roles and analytical methodologies, this document serves as a detailed resource for professionals in research and development.

1.1 Chemical Structure

TG(14:0/18:2/18:1) is a mixed-acid triacylglycerol. This signifies that a central glycerol backbone is esterified with three different fatty acids: myristic acid (14:0), linoleic acid (18:2), and oleic acid (18:1) at the sn-1, sn-2, and sn-3 positions, respectively[1][2].

Caption: Chemical Structure of TG(14:0/18:2/18:1)

1.2 CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for TG(14:0/18:2/18:1) provides a unique identifier for this specific chemical substance.

| Identifier | Value |

| CAS Number | 108961-58-6[1][2][3] |

| Synonyms | 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol[1][2][3], 1-Myristin-2-Linolein-3-Olein[1][2][4], TG(14:0/18:2/18:1)[1][2][4] |

| Formal Name | 9Z,12Z-octadecadienoic acid, 1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester[1][2] |

1.3 Physicochemical Properties

A summary of the key physicochemical properties of TG(14:0/18:2/18:1) is presented below. These properties are crucial for its handling, storage, and analysis.

| Property | Value | Source |

| Molecular Formula | C53H96O6 | [1][3] |

| Molecular Weight | 829.3 g/mol | [1][3] |

| Appearance | Solution in ethanol | [1][2][3] |

| Purity | ≥98% | [2][3] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage | -20°C | [5] |

Section 2: Synthesis and Purification

The synthesis of mixed-acid triglycerides like TG(14:0/18:2/18:1) requires a controlled, stepwise approach to ensure the correct placement of each fatty acid on the glycerol backbone.

2.1 Synthesis Strategy: A Conceptual Workflow

The synthesis of specific mixed-acid triglycerides is typically achieved through the esterification of glycerol with the desired fatty acids.[6][7] This process can be catalyzed by either chemical agents or enzymes, such as lipases, which offer greater specificity.[6] A general, conceptual workflow for the synthesis is outlined below.

Caption: Conceptual Synthesis Workflow

2.2 Purification Methodologies

Following synthesis, the crude product is a mixture of the desired triglyceride, unreacted starting materials, and byproducts. Purification is essential to isolate TG(14:0/18:2/18:1) with high purity. Common methods for triglyceride purification include:

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating complex lipid mixtures.[8] Normal-phase and reversed-phase HPLC can be employed to resolve triglycerides based on their polarity.[8] Preparative thin-layer chromatography (TLC) and column chromatography are also viable options for purification.[8]

-

Membrane Filtration: Ultrafiltration can be used to separate triglycerides from smaller molecules, such as unreacted fatty acids and glycerol.[9] This method is particularly useful for large-scale purification.[9]

Section 3: Biological Significance and Applications

3.1 Biological Role

Triglycerides are the primary form of energy storage in animals.[10] They are stored in adipose tissue and can be hydrolyzed to release fatty acids and glycerol, which are then used as fuel by various tissues.[11][12] TG(14:0/18:2/18:1) has been identified in several biologically important sources:

-

Human Milk and Infant Formula: Its presence in mature human milk and infant formula fats suggests a role in infant nutrition and development.[1][2]

-

Butterfat: As a component of butterfat, it contributes to the overall fatty acid profile of dairy products.[1][2]

3.2 Research Applications

Given its specific structure and presence in biological systems, TG(14:0/18:2/18:1) is a valuable tool in several research areas:

-

Lipidomics: It serves as a standard for the identification and quantification of triglycerides in complex biological samples.

-

Nutritional Science: Research into the metabolic fate of specific dietary triglycerides can utilize TG(14:0/18:2/18:1) to understand its absorption, distribution, and metabolism.

-

Drug Development: In the context of metabolic diseases, understanding the metabolism of specific triglycerides can provide insights into disease mechanisms and potential therapeutic targets.[13][14]

Caption: Triglyceride Metabolism Pathway

Section 4: Analytical Methodologies

Accurate quantification of TG(14:0/18:2/18:1) in biological samples is crucial for research in lipidomics and related fields. The following is a detailed protocol for the analysis of triglycerides using liquid chromatography-mass spectrometry (LC-MS).

4.1 Protocol: Quantification of TG(14:0/18:2/18:1) in Plasma by LC-MS

This protocol outlines the key steps for the extraction and quantification of TG(14:0/18:2/18:1) from a plasma sample.

4.1.1 Materials and Reagents

-

Plasma sample

-

Internal Standard (e.g., a deuterated or odd-chain triglyceride)

-

Chloroform

-

Methanol

-

Isopropanol

-

Ammonium formate

-

Formic acid

-

LC-MS grade water

-

LC-MS grade acetonitrile

4.1.2 Experimental Protocol

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard solution.

-

-

Lipid Extraction (Folch Method):

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture.

-

Vortex briefly and transfer to an autosampler vial.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium formate in 9:1 (v/v) isopropanol:acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher concentration of Mobile Phase B to elute the triglycerides.

-

Flow Rate: A typical flow rate for such columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

-

Data Analysis:

-

Integrate the peak areas for TG(14:0/18:2/18:1) and the internal standard.

-

Calculate the concentration of TG(14:0/18:2/18:1) in the original plasma sample using a calibration curve prepared with known concentrations of the standard.

-

Section 5: Conclusion

TG(14:0/18:2/18:1) is a mixed-acid triglyceride with defined chemical properties and significant biological relevance. Its presence in human milk underscores its importance in nutrition. For researchers, it serves as a critical standard in lipidomic analyses and a tool to investigate the intricate pathways of lipid metabolism. The methodologies for its synthesis, purification, and analysis are well-established, providing a solid foundation for further research into its roles in health and disease.

References

-

This compound - Cayman Chemical - Cambridge Bioscience. (URL: [Link])

-

Mills, J., & Lee, S. (n.d.). ultrafiltration for separation and purification of triglyceride to be used in the production of fatty acid methyl/ethyl esters. Digital Commons @ the Georgia Academy of Science. (URL: [Link])

-

Caboni, M. F., & Lercker, G. (1995). Methods for the analysis of triacylglycerols. PubMed. (URL: [Link])

-

An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids. (2024). Preprints.org. (URL: [Link])

-

Bhattacharya, R., & Hilditch, T. P. (1930). The structure of synthetic mixed triglycerides. The Royal Society. (URL: [Link])

-

First membrane-based separation and purification of triglycerides and fatty acids - UNIVERSITY OF IOWA. (n.d.). NIFA Reporting Portal. (URL: [Link])

-

1-Myristin-2-Linolein-3-Olein - COGER. (URL: [Link])

-

Showing metabocard for TG(14:0/18:0/18:1(11Z)) (HMDB0042160). (n.d.). Human Metabolome Database. (URL: [Link])

-

Physical and Chemical Properties of triacyl glycerol. (2017). BrainKart. (URL: [Link])

-

Introduction To Triacylglycerols-Occurrence-Structure-Properties-Classification-Functions. (2022). Paramedics World. (URL: [Link])

-

Adlof, R. O. (1982). Synthesis and purification of polyunsaturated triglycerides. ResearchGate. (URL: [Link])

-

This compound - Labchem Catalog. (URL: [Link])

-

Go, A. W., & Ju, Y.-H. (2020). Synthesis of symmetrical structured triglycerides via a bottom-up process. ResearchGate. (URL: [Link])

-

Showing metabocard for TG(14:0/18:1(9Z)/18:2(9Z,12Z))[iso6] (BMDB0063119). (n.d.). The Bovine Metabolome Database. (URL: [Link])

-

Introduction, Fatty Acid Properties and Triglyceride Synthesis. (n.d.). University of Al-Qadisiyah. (URL: [Link])

-

1-Myristoyl-2-palmitoyl-3-linoleoyl-glycerol | C51H94O6 | CID 131753280 - PubChem. (URL: [Link])

-

Uses of Triglycerides (A-Level Biology) - Study Mind. (URL: [Link])

-

This compound - Applications - CAT N - Bertin bioreagent. (URL: [Link])

-

Showing metabocard for DG(14:1(9Z)/18:0/0:0) (HMDB0007042). (n.d.). Human Metabolome Database. (URL: [Link])

-

Study Finds New Approach to Lowering High Triglycerides. (2018). Columbia University Irving Medical Center. (URL: [Link])

-

Showing metabocard for TG(14:0/22:0/14:1(9Z)) (HMDB0042218) - Human Metabolome Database. (URL: [Link])

-

A-Level Biology - Lipids: Triglycerides & Phospholipids | Cholesterol (2026/27 exams). (2025). Cognito. (URL: [Link])

-

Shihab, S. A. (2024). Metabolism and Clinical Significance of Triglycerides. ResearchGate. (URL: [Link])

-

Triacylglycerol 15:0-16:0-18:1 | C52H98O6 | CID 134771058 - PubChem. (URL: [Link])

-

Showing metabocard for TG(18:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)) (HMDB0005462). (n.d.). Human Metabolome Database. (URL: [Link])

Sources

- 1. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Labchem Catalog [labchem.com.my]

- 6. preprints.org [preprints.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "ULTRAFILTRATION FOR SEPARATION AND PURIFICATION OF TRIGLYCERIDE TO BE " by Jason Mills and Seungjin Lee Ph.D. [digitalcommons.gaacademy.org]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 13. Study Finds New Approach to Lowering High Triglycerides | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 14. researchgate.net [researchgate.net]

biological role of mixed-acid triacylglycerols

An In-depth Technical Guide to the Biological Role of Mixed-Acid Triacylglycerols

Abstract

Triacylglycerols (TAGs), the primary constituents of fats and oils, are central to cellular metabolism and energy homeostasis. While often considered a homogenous group of lipids, the specific arrangement of different fatty acids on the glycerol backbone gives rise to mixed-acid triacylglycerols, a diverse class of molecules with distinct physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted biological roles of mixed-acid TAGs. We delve into the enzymatic machinery governing their formation and breakdown, explore their critical functions in energy storage, transport, and cellular signaling, and discuss their implications in health and disease. Furthermore, this guide details state-of-the-art analytical methodologies for the characterization of mixed-acid TAG species and outlines key experimental protocols, offering a valuable resource for researchers, scientists, and drug development professionals in the field of lipid biology.

Introduction: Beyond a Simple Energy Store

Triacylglycerols are the most abundant neutral lipids in eukaryotic organisms, primarily recognized for their role as a highly efficient energy reserve. A single triacylglycerol molecule consists of a glycerol backbone esterified to three fatty acids. When these three fatty acids are not identical, the molecule is termed a mixed-acid triacylglycerol. This structural heterogeneity is not a random occurrence but a tightly regulated process that imparts specific functionalities to the TAG molecule, influencing its metabolic fate and physiological impact.

The composition and positional distribution of fatty acids within a TAG molecule—its regio- and stereospecificity—are critical determinants of its biological activity.[1] For instance, the absorption and metabolism of dietary fats are significantly influenced by the type of fatty acid at the sn-2 position of the glycerol backbone.[1][2] This guide will explore the profound implications of this structural diversity, moving beyond the simplistic view of TAGs as mere energy depots to a more nuanced understanding of their dynamic roles in cellular and systemic physiology.

The Synthetic Machinery: Crafting Structural Diversity

The biosynthesis of triacylglycerols is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of various tissues, most notably the liver, adipose tissue, and intestines.[3] The primary pathway for de novo TAG synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.[4]

Key Enzymes in Triacylglycerol Synthesis:

| Enzyme | Abbreviation | Function |

| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the first and rate-limiting step: the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.[3][4] |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT | Acylates lysophosphatidic acid at the sn-2 position to form phosphatidic acid, a key intermediate in glycerolipid synthesis.[4] |

| Phosphatidic acid phosphatase | PAP (Lipins) | Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).[4] |

| Diacylglycerol acyltransferase | DGAT | Catalyzes the final step: the acylation of DAG at the sn-3 position to form triacylglycerol.[4][5] |

The diversity of mixed-acid TAGs arises from the substrate specificity of the acyltransferases (GPAT, AGPAT, and DGAT), which exhibit preferences for different fatty acyl-CoAs.[5] The availability of various fatty acids, derived from either de novo synthesis or dietary intake, further contributes to the vast array of possible TAG structures.[6]

Experimental Protocol: In Vitro Acyltransferase Activity Assay

This protocol allows for the characterization of the substrate specificity of acyltransferases, providing insights into the mechanisms generating mixed-acid TAG diversity.

Methodology:

-

Enzyme Source: Prepare microsomes from a cell line or tissue expressing the acyltransferase of interest (e.g., DGAT1 or DGAT2).

-

Substrate Preparation: Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50 µg)

-

Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA)

-

Unlabeled diacylglycerol acceptor substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM sucrose and 1 mM EDTA)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the microsomal protein to the substrate mixture. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol (2:1, v/v) solution. Extract the lipids using the Bligh and Dyer method.

-

Lipid Separation and Quantification: Separate the lipid classes by thin-layer chromatography (TLC) on a silica gel plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Analysis: Visualize the lipid spots by autoradiography or quantify the radioactivity in the TAG spot using a scintillation counter.

Self-Validation: Include a negative control with heat-inactivated microsomes to ensure that the observed activity is enzymatic. Run parallel reactions with a range of different acyl-CoA substrates to determine the enzyme's fatty acid preference.

Signaling Pathway of TAG Synthesis

The synthesis of triacylglycerols is tightly regulated by hormonal and nutritional signals, ensuring that energy storage is coupled with nutrient availability.

Caption: Regulation of TAG synthesis in the fed state.

Catabolism of Mixed-Acid Triacylglycerols: Mobilizing Energy Stores

The breakdown of stored TAGs, a process known as lipolysis, is catalyzed by a series of lipases that sequentially hydrolyze the ester bonds, releasing free fatty acids and glycerol.[7] This process is crucial for providing energy to tissues during periods of fasting or increased energy demand.

Key Lipases in Triacylglycerol Catabolism:

| Lipase | Abbreviation | Function |

| Adipose Triglyceride Lipase | ATGL | Initiates lipolysis by hydrolyzing the first ester bond of TAG, releasing a fatty acid and diacylglycerol. |

| Hormone-Sensitive Lipase | HSL | Hydrolyzes diacylglycerols to monoacylglycerols and can also act on TAGs. |

| Monoglyceride Lipase | MGL | Completes lipolysis by hydrolyzing monoacylglycerols to free fatty acids and glycerol.[4] |

The specificity of these lipases for different fatty acids and their positions on the glycerol backbone influences the composition of fatty acids released into circulation.[8][9] For example, some lipases exhibit a preference for long-chain unsaturated fatty acids, while others may preferentially hydrolyze short- or medium-chain fatty acids.[10]

Experimental Workflow: Measuring Lipolysis in Adipocytes

This workflow details a method to quantify the release of fatty acids from adipocytes, a key measure of lipolysis.

Sources

- 1. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Enzymes of triacylglycerol synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids | Basicmedical Key [basicmedicalkey.com]

- 7. news-medical.net [news-medical.net]

- 8. Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (MLO), a mixed-acid triglyceride with significant relevance in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. This document synthesizes available solubility data, outlines detailed experimental protocols for its determination, and delves into the foundational thermodynamic principles governing its behavior in organic solvents.

Introduction to this compound (MLO)

This compound is a triglyceride composed of a glycerol backbone esterified with myristic acid (a saturated C14 fatty acid) at the sn-1 position, linoleic acid (a polyunsaturated C18 fatty acid) at the sn-2 position, and oleic acid (a monounsaturated C18 fatty acid) at the sn-3 position.[1] The unique combination of saturated, monounsaturated, and polyunsaturated fatty acids imparts specific physicochemical properties to MLO, influencing its melting behavior and solubility. As a lipid, MLO is inherently hydrophobic, exhibiting poor solubility in aqueous solutions but showing varying degrees of solubility in organic solvents.[2] Understanding and quantifying this solubility is paramount for its effective use in pharmaceutical formulations, where it can act as a carrier for poorly water-soluble active pharmaceutical ingredients (APIs).

Theoretical Framework: Principles of Triglyceride Solubility

The dissolution of a triglyceride like MLO in an organic solvent is a complex interplay of intermolecular forces. The process can be understood through the lens of thermodynamics, primarily governed by the Gibbs free energy of mixing. A negative Gibbs free energy change favors dissolution.

Several factors influence the solubility of triglycerides:

-

Solvent Polarity: The principle of "like dissolves like" is central. Nonpolar triglycerides, such as MLO, will exhibit higher solubility in nonpolar or weakly polar organic solvents.[3] Solvents with a polarity similar to that of the triglyceride can effectively overcome the solute-solute interactions and solvate the lipid molecules.

-

Fatty Acid Composition: The nature of the constituent fatty acids plays a crucial role.

-

Chain Length: Generally, triglycerides with shorter fatty acid chains are more soluble in polar solvents than those with longer chains.[4]

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains, as in the linoleoyl and oleoyl moieties of MLO, introduces kinks in the structure. This disrupts the regular packing of the triglyceride molecules, leading to a lower melting point and generally increased solubility in many organic solvents compared to their fully saturated counterparts.[5]

-

-

Temperature: The solubility of most solids, including triglycerides, in organic solvents increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes mixing.

-

Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs), each with its own unique melting point and solubility.[6] The stability of these forms can influence the dissolution rate and the equilibrium solubility.

Quantitative Solubility of this compound

Precise quantitative solubility data for MLO across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, based on qualitative data from suppliers and quantitative data for structurally analogous triglycerides, a solubility profile can be estimated. The following table provides a summary of expected solubility, which should be experimentally verified for specific applications.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility (mg/mL at 25°C) | Notes |

| Hexane | C₆H₁₄ | 0.1 | > 100 | High solubility expected due to nonpolar nature. |

| Chloroform | CHCl₃ | 4.1 | > 50 | Good solubility anticipated. |

| Acetone | C₃H₆O | 5.1 | ~ 10-20 | Moderate solubility expected. |

| Ethanol | C₂H₅OH | 5.2 | ~ 10 | Moderate solubility.[4][7] |

| Methanol | CH₃OH | 6.6 | < 10 | Lower solubility expected due to higher polarity. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20 | Good solubility reported by suppliers.[7] |

Note: This data is an estimation based on the properties of similar triglycerides and should be confirmed experimentally.

Experimental Determination of MLO Solubility

Accurate determination of MLO solubility is critical for formulation development. The following section details robust experimental protocols for this purpose.

Shake-Flask Method Coupled with HPLC Analysis

This is the gold-standard method for determining equilibrium solubility.[8][9]

Principle: An excess of MLO is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then analyzed to determine the concentration of dissolved MLO.

Experimental Workflow:

Figure 2: Workflow for solubility determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of mixtures of MLO and the solvent of interest with varying weight ratios in small, hermetically sealed DSC pans.

-

DSC Analysis: Place the pan in the DSC instrument and heat it at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the melting point of the mixture.

-

Data Acquisition: Record the heat flow as a function of temperature to obtain a thermogram.

-

Data Analysis: Identify the melting endotherm in the thermogram. The peak of this endotherm corresponds to the melting point of the mixture.

-

Solubility Determination: Plot the melting point of the mixtures as a function of the MLO concentration. The point at which the melting point no longer decreases with increasing MLO concentration represents the saturation solubility at that temperature.

Principle: HSM allows for the direct visual observation of a sample as it is heated or cooled. This technique can be used to determine the temperature at which MLO completely dissolves in a solvent.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of MLO on a microscope slide and add a drop of the solvent. Cover with a coverslip.

-

HSM Analysis: Place the slide on the hot stage of the microscope.

-

Observation: Slowly heat the sample while observing it under polarized light. Crystalline MLO will be birefringent.

-

Solubility Determination: The temperature at which the last crystals of MLO disappear is the saturation temperature for that specific concentration. By preparing samples with different concentrations, a solubility curve can be constructed.

Practical Insights and Applications

A thorough understanding of MLO solubility is essential for:

-

Formulation Development: Selecting appropriate solvent systems for the preparation of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

-

API Loading: Predicting the maximum amount of a drug that can be dissolved in an MLO-based formulation.

-

Manufacturing Process Design: Optimizing parameters for processes such as hot-melt extrusion and high-pressure homogenization.

-

Stability Studies: Assessing the potential for drug precipitation or lipid crystallization in formulations over time.

Conclusion

This compound is a versatile triglyceride with significant potential in pharmaceutical applications. While direct quantitative solubility data remains somewhat limited, a strong understanding of the principles of lipid solubility, combined with data from analogous compounds, allows for a robust estimation of its behavior in various organic solvents. The experimental protocols detailed in this guide provide researchers with the necessary tools to accurately determine the solubility of MLO in their specific systems, thereby facilitating the rational design and development of effective lipid-based drug delivery systems.

References

-

Medy-chem. 1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol (MOP) is a triacylglycerol containing myristic acid (HY-N2041), oleic acid (HY-N1446) and palmitic acid (HY-N0830) at the sn-1, sn-2 and sn-3 positions, respectively.

-

Nájera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to Cheese. Journal of the American Oil Chemists' Society, 76(3), 399–407.

-

Kulkarni, S. (1954). Solubility of triglycerides in aqueous ethanol. Iowa State College.

-

PubChem. Triolein.

-

Christie, W. W. (1992). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector. Journal of Liquid Chromatography, 16(1), 225-239.

-

Biomol. 1,3-Dipalmitoyl-2-Oleoyl Glycerol.

-

Google Patents. Triglyceride enrichment.

-

Khan, Y., et al. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4).

-

Brainly. Explain, on a chemical structural basis, the results of the solubility test for the three materials in acetone: fatty acid, triglyceride, and sodium soap.

-

Quora. Why are fats soluble in alcohol?

-

Mapfumo, C., et al. (2022). Understanding the Interactions between Triolein and Cosolvent Binary Mixtures Using Molecular Dynamics Simulations. ACS Omega, 7(12), 10425–10436.

-

Agilent Technologies. (2009). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System.

-

SIELC Technologies. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column.

-

Mapfumo, C., et al. (2022). Understanding the Interactions between Triolein and Cosolvent Binary Mixtures Using Molecular Dynamics Simulations. -ORCA - Cardiff University.

-

Chemistry Stack Exchange. Are triglycerides soluble in polar solvents?

-

Jannin, V., et al. (2009). Understanding the solid-state behaviour of triglyceride solid lipid extrudates and its influence on dissolution. European Journal of Pharmaceutics and Biopharmaceutics, 71(1), 80–87.

-

Gattefossé. Measuring saturation solubility in lipid excipients.

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

-

ResearchGate. Solubility Measurement Using Differential Scanning Calorimetry.

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

ACS Publications. Solubility of Softisan 100 in Ethanol + Water and Acetone + Water Solutions.

-

Enamine. Shake-Flask Solubility Assay.

-

NETZSCH Analyzing & Testing. DSC for Determining the Ideal Solubility? Tell Me How!

-

Technology Networks. Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.

-

ResearchGate. What class of lipid that soluble in hexane?

-

MDPI. Fatty-Acid Profiles, Triacylglycerol Compositions, and Crystalline Structures of Bambangan-Seed Fat Extracted Using Different Solvents.

-

PubMed. Effects of ethanol on lipid metabolism.

-

ResearchGate. Separation of glycerolysis product using hexane.

-

Cayman Chemical. 1,3-Dipalmitoyl-2-Oleoyl Glycerol.

-

ResearchGate. Crystallisation of 1,3‐dipalmitoyl‐2‐oleoylglycerol and tripalmitoylglycerol and their mixtures from acetone.

-

PubChem. 1,3-Dipalmitoyl-2-oleoylglycerol.

Sources

- 1. Predictive relationships for the effects of triglyceride ester concentration and water uptake on solubility and partitioning of small molecules into lipid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2 | Cayman Chemical | Biomol.de [biomol.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Endogenous Metabolism of Specific Triacylglycerol Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Beyond Composition—The Critical Role of Structure in Triacylglycerol Metabolism

For decades, lipid research has focused on the fatty acid composition of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. While this has yielded crucial insights into the roles of saturated, monounsaturated, and polyunsaturated fats, it overlooks a critical dimension: the specific positioning of these fatty acids on the glycerol backbone. Triacylglycerols are not merely random collections of fatty acids; they are distinct molecular isomers with unique three-dimensional structures.

The arrangement of fatty acids at the stereospecifically numbered (sn) positions—sn-1, sn-2, and sn-3—creates a vast diversity of regioisomers and enantiomers.[1][2] This structural nuance is not trivial. Emerging evidence demonstrates that the metabolic fate of a TAG molecule—its digestion, transport, storage, and mobilization—is profoundly influenced by its isomeric form. The enzymes that govern these processes exhibit distinct positional preferences, meaning that two TAGs with identical fatty acid compositions but different arrangements can have disparate biological effects.[3][4]

This guide moves beyond simple composition to provide a detailed exploration of the endogenous metabolism of specific TAG isomers. We will dissect the enzymatic machinery that builds and breaks down these molecules with positional specificity, the cellular systems that traffic and store them, and the advanced analytical techniques required to resolve and quantify them. For the drug development professional, understanding this isomer-specific metabolism is paramount for designing lipid-based therapeutics and for elucidating the mechanisms of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), diabetes, and atherosclerosis.

Part 1: The Molecular Architecture of Triacylglycerol Isomers

Triacylglycerols consist of a glycerol molecule esterified to three fatty acids. The asymmetry of the central carbon atom (C2) of the glycerol backbone means that the two primary hydroxyl groups are not stereochemically identical.[4] This gives rise to different types of isomers:

-

Regioisomers : These isomers have the same fatty acid composition but differ in the positional distribution of the fatty acids on the glycerol backbone. For example, a TAG containing two palmitic acid (P) molecules and one oleic acid (O) molecule can exist as 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (PPO) or 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP).[1]

-

Enantiomers : When the fatty acids at the sn-1 and sn-3 positions are different, a chiral center is created at the sn-2 position, resulting in a pair of enantiomers. For example, 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol (POS) is the enantiomer of 1-stearoyl-2-oleoyl-3-palmitoyl-sn-glycerol (SOP).[4]

The stereospecific numbering (sn) convention is used to unambiguously define these structures. In a Fischer projection, the secondary hydroxyl group at C2 is shown to the left; the carbon atom above is designated sn-1, and the one below is sn-3.[1]

Caption: The Glycerol-3-Phosphate Pathway for TAG Synthesis.

Lipid Droplets: Dynamic Hubs of Isomer Storage

Newly synthesized TAGs do not exist freely in the cytosol. They coalesce between the leaflets of the ER membrane, leading to the formation of nascent lipid droplets (LDs). [5][6]These organelles, consisting of a neutral lipid core (primarily TAGs) surrounded by a phospholipid monolayer and associated proteins, are the primary sites of intracellular TAG storage. [7][8]LDs are highly dynamic, and their size and number change in response to the metabolic state of the cell. [9]The proteome of the LD surface includes enzymes for both TAG synthesis and breakdown, positioning LDs as active hubs for lipid metabolism rather than inert storage depots. [8]

Part 3: Isomer-Specific Lipolysis and Fatty Acid Mobilization

The mobilization of fatty acids from stored TAGs is a tightly controlled, stepwise process mediated by a series of intracellular lipases that exhibit specificity for different sn-positions.

The Key Players in Intracellular Lipolysis

-

Adipose Triglyceride Lipase (ATGL / PNPLA2) : ATGL initiates lipolysis by hydrolyzing the first ester bond of a TAG molecule, yielding a diacylglycerol (DAG) and a free fatty acid. [10]Studies have shown that ATGL preferentially acts on the sn-1 and sn-2 positions. [3]Its activity is a critical control point for mobilizing stored energy.

-

Hormone-Sensitive Lipase (HSL) : For many years, HSL was thought to be the rate-limiting enzyme. It is now understood to act primarily on the DAG produced by ATGL, hydrolyzing it to a monoacylglycerol (MAG) and a free fatty acid. [10]HSL can also act on TAGs, though less efficiently than ATGL.

-

Monoacylglycerol Lipase (MGL) : MGL completes the process by hydrolyzing the final ester bond of the MAG, releasing glycerol and the third free fatty acid. [10]

The Enigmatic Role of PNPLA3

Patatin-like phospholipase domain-containing protein 3 (PNPLA3) is a fascinating and clinically significant enzyme. While it shares homology with ATGL, its precise function has been debated. Some studies show it has TAG lipase activity, while others suggest it functions as an acyltransferase, promoting lipid synthesis. [11][12]A common genetic variant (I148M) in PNPLA3 is strongly associated with increased liver fat and the progression of NAFLD. [11]This variant appears to cause a loss of hydrolase function, leading to the accumulation of TAGs in lipid droplets. [11]Recent evidence indicates that wild-type PNPLA3 is a lipase that preferentially hydrolyzes TAGs containing polyunsaturated fatty acids, mobilizing them for the secretion of very low-density lipoproteins (VLDL) from the liver. [13]

| Enzyme | Primary Substrate | Positional Specificity (on TAG) | Key Regulatory Feature |

|---|---|---|---|

| ATGL (PNPLA2) | Triacylglycerol (TAG) | Prefers sn-1 and sn-2 positions [3] | Activated by CGI-58 [3] |

| HSL | Diacylglycerol (DAG) | Can act on all positions | Activated by PKA phosphorylation [14] |

| PNPLA3 | Triacylglycerol (TAG) | Prefers polyunsaturated FAs [13] | I148M variant impairs function [11] |

| MGL | Monoacylglycerol (MAG) | N/A | Completes lipolytic cascade |

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PNPLA family of enzymes: characterisation and biological role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Optimizing lipid droplet dynamics for enhanced triacylglycerol storage in oilseed crops [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular speciation and dynamics of oxidized triacylglycerols in lipid droplets: Mass spectrometry and coarse-grained simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. PNPLA3, the triacylglycerol synthesis/hydrolysis/storage dilemma, and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic profiling reveals that PNPLA3 induces widespread effects on metabolism beyond triacylglycerol remodeling in Huh-7 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 14. pharmaxchange.info [pharmaxchange.info]

Introduction: Beyond Composition—The Stereo-Molecular Mandate

An In-depth Technical Guide: The Functional Imperative of sn-2 Positioned Polyunsaturated Fatty Acids: From Membrane Architecture to Precision Signaling

Audience: Researchers, scientists, and drug development professionals.

In the landscape of lipid biology, it is a foundational concept that the mere presence of a particular fatty acid is only half the story. The true functional narrative of a glycerolipid—be it a triacylglycerol (TAG) or a phospholipid—is dictated by the specific stereochemical position its fatty acyl chains occupy on the glycerol backbone. These positions, designated sn-1, sn-2, and sn-3 by the stereospecific numbering (sn) system, are not populated randomly. Instead, a sophisticated enzymatic machinery governs this placement, creating structurally and functionally distinct molecules.

This guide focuses on the paramount importance of the sn-2 position, particularly as it pertains to the esterification of polyunsaturated fatty acids (PUFAs). While saturated fatty acids are commonly found at the sn-1 position, the sn-2 position is uniquely enriched with PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA)[1][2]. This specific architecture is fundamental to two major cellular functions: the regulation of membrane biophysics and the generation of a vast arsenal of potent lipid signaling mediators[1]. Understanding the mechanisms that control the acylation at this position and the downstream consequences of releasing its specific cargo is critical for researchers in cell biology, pharmacology, and therapeutic development. This document provides a technical exploration of the enzymatic control, functional significance, analytical determination, and therapeutic manipulation of PUFAs at the sn-2 position.

Section 1: The Gatekeepers of PUFA Placement and Release

The strategic placement of PUFAs at the sn-2 position is a highly regulated process, managed by a suite of enzymes that both build and deconstruct phospholipids.

Acylation: The Lands' Cycle and LPLATs

The incorporation of PUFAs into the sn-2 position of glycerophospholipids is primarily catalyzed by lysophospholipid acyltransferases (LPLATs) in a remodeling pathway known as the Lands' cycle[1]. This cycle allows cells to precisely tailor the fatty acid composition of their membranes in response to metabolic or environmental cues. During the de novo synthesis of phospholipids, lysophosphatidic acid acyltransferases (LPAATs) are responsible for acylating the sn-2 position to form phosphatidic acid, a precursor for other phospholipids[1]. These enzymes exhibit substrate specificity, selectively transferring PUFA-CoAs to the lysophospholipid acceptor, thereby enriching cellular membranes with sn-2 PUFA-containing species.

Deacylation: The Pivotal Role of Phospholipase A₂ (PLA₂) Superfamily

The release of fatty acids from the sn-2 position is the critical initiating step for numerous signaling cascades. This hydrolysis is executed by the phospholipase A₂ (PLA₂) superfamily of enzymes[3][4]. These enzymes are not indiscriminate; different PLA₂ isoforms display exquisite specificity for both the phospholipid headgroup and, crucially, the fatty acid at the sn-2 position[3][5]. This specificity is the basis for the controlled generation of distinct downstream signaling molecules.

Recent lipidomic studies have confirmed that PLA₂ enzymes regulate membrane remodeling and cell signaling through this molecular-level discrimination[3][5]. The major PLA₂ families involved are:

-

Cytosolic PLA₂ (cPLA₂): Group IVA PLA₂ is a well-studied isoform with a distinct preference for arachidonic acid at the sn-2 position[3][4]. Its activation is a key event in initiating inflammatory responses.

-

Secreted PLA₂ (sPLA₂): This family comprises multiple groups, with varying specificities. For instance, PLA2G5 prefers fatty acids with less unsaturation, while groups 2D, 2F, 3, and 10 favor PUFAs like AA and DHA[6][7].

-

Calcium-Independent PLA₂ (iPLA₂): This group, particularly GVIA PLA₂, does not show a strong preference for AA but plays a crucial role in basal membrane homeostasis and remodeling[4].

The targeted release of a specific sn-2 PUFA by a particular PLA₂ isoform in response to a cellular stimulus is a fundamental mechanism for converting a structural lipid into a potent second messenger.

Table 1: Specificity of Key Phospholipase A₂ (PLA₂) Isoforms

| PLA₂ Isoform | Preferred sn-2 Fatty Acid(s) | Cellular Location | Key Function |

| GIVA cPLA₂ | Arachidonic Acid (AA, 20:4)[3][4] | Cytosol, translocates to perinuclear membranes[3] | Pro-inflammatory signaling, eicosanoid production[4] |

| GV sPLA₂ | Docosahexaenoic Acid (DHA, 22:6)[3] | Secreted | Extracellular membrane remodeling, inflammation[5] |

| GVIA iPLA₂ | Linoleic Acid (LA, 18:2)[3] | Cytosol, mitochondria-associated[3] | Membrane homeostasis, phospholipid remodeling[4] |

| GIIA sPLA₂ | No strong PUFA preference, acts on various FAs | Secreted | Host defense, inflammation[6][7] |

Section 2: sn-2 PUFAs as Architects of Membrane Biophysics

The insertion of a "kinked" polyunsaturated acyl chain at the sn-2 position profoundly alters the physical properties of the phospholipid bilayer[8]. This structural disruption has significant functional consequences.

-

Membrane Fluidity and Flexibility: The presence of cis double bonds in PUFAs prevents tight packing of phospholipid tails, thereby increasing membrane fluidity[1][8]. This enhanced fluidity is critical for the function of embedded proteins, facilitating conformational changes, lateral diffusion, and the formation of protein complexes. Asymmetric phospholipids (saturated sn-1, polyunsaturated sn-2) provide an optimal balance, enabling membrane vesiculation and fission without causing leakage[9].

-

Membrane Thickness and Packing Defects: Membranes enriched in PUFA-containing phospholipids tend to be thinner and have more packing defects—voids in the hydrophobic core that are accessible to water[1]. These properties can influence the activity of transmembrane proteins and modulate the partitioning of small molecules into the membrane.

-

Lipid Raft Modulation: Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol that serve as signaling platforms. The incorporation of PUFAs into the surrounding membrane can alter the size, stability, and composition of these rafts. Studies in T-cells have shown that PUFA enrichment can displace key signaling kinases from the cytoplasmic leaflet of these domains, thereby inhibiting signal transduction[10][11].

Section 3: The sn-2 Position: A Regulated Reservoir for Lipid Mediators